

Evobrutinib biomarker neurofilament light chain reduction

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Compound Focus: Evobrutinib

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Evobrutinib & Neurofilament Light Chain (NfL) Data

The tables below consolidate the key findings on **evobrutinib**'s performance from its Phase II trial and open-label extension (OLE).

Table 1: Clinical and Radiological Efficacy of Evobrutinib (75mg twice daily) This table shows the core efficacy metrics from the Phase II trial and its long-term extension [1].

Efficacy Measure	Result at 48 Weeks (Double-Blind Period)	Result up to 192 Weeks (Including Open-Label Extension)
Annualized Relapse Rate (ARR)	0.11 (95% CI: 0.04-0.25) [1]	Maintained at 0.11 (95% CI: 0.05-0.22) [1]
T1 Gadolinium-Enhancing (Gd+) Lesions	Significant reduction vs. placebo (primary endpoint) [1] [2]	Numbers remained low [1]
Serum NfL (sNfL) Z-score	Data from post-hoc analysis showed largest reduction vs. placebo at weeks 12 and 24 [2] [3] [4]	Fell to levels comparable to a non-MS population (age- and BMI-adjusted Z-score) [1]

Efficacy Measure	Result at 48 Weeks (Double-Blind Period)	Result up to 192 Weeks (Including Open-Label Extension)
Expanded Disability Status Scale (EDSS)	-	Remained stable over the long-term follow-up [1]

Table 2: Contextual Data on Other BTK Inhibitors in MS Development This table provides context on other BTK inhibitors based on the available search results. **Note:** This is not a direct head-to-head comparison, as data comes from separate trials [5].

BTK Inhibitor	Phase 2 MRI Lesion Reduction (vs. Placebo)	Key Reported Phase 3 Outcomes (Relapsing MS)	Central Nervous System (CNS) Penetration
Evobrutinib	56% reduction (Gd+ lesions, weeks 12-24) [5]	Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5]	Detected in CSF at concentrations similar to free plasma [1] [2]
Tolebrutinib	87% reduction (Gd+ lesions at 12 weeks) [5]	Did not meet primary endpoint (no difference in ARR vs. teriflunomide) [5]	Readily crosses the BBB [5]

Experimental Protocols & Methodologies

The data on **evobrutinib**'s effect on NfL were generated through the following experimental frameworks:

1. Clinical Trial Design

- **Study Type:** A multicenter, randomized, double-blind, placebo-controlled Phase II trial with an open-label extension (OLE) [1].
- **Patient Population:** Adults (18-65) with relapsing multiple sclerosis (RRMS or active SPMS), with at least one relapse in the prior 2 years or at least one Gd+ lesion [1].
- **Dosing Groups:** Patients were randomized to receive **evobrutinib** (25 mg once daily, 75 mg once daily, 75 mg twice daily), placebo (switched to **evobrutinib** after 24 weeks), or open-label dimethyl fumarate [1].

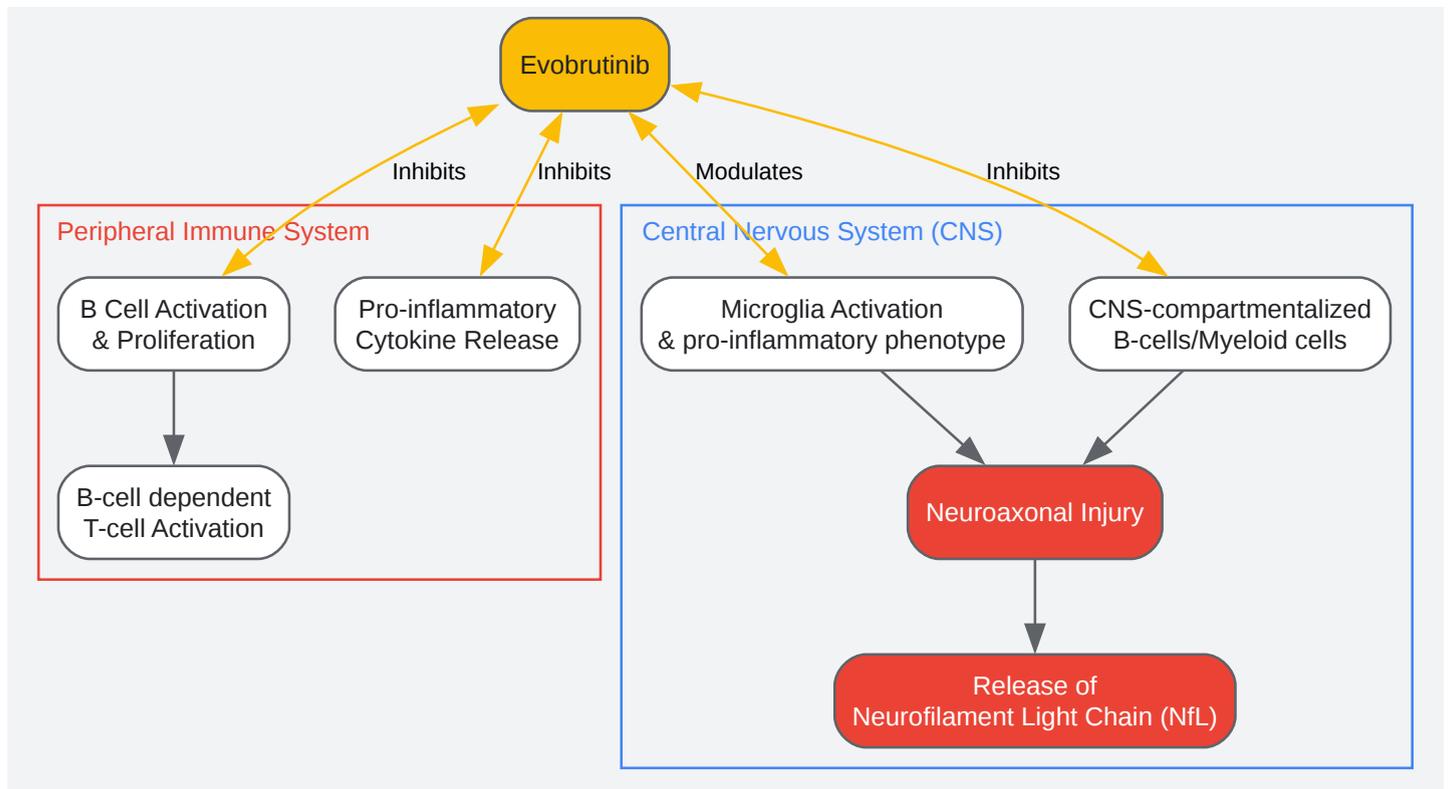
- **Open-Label Extension:** After the 48-week double-blind period, patients could enter the OLE, where all were initially switched to 75 mg once daily and later to 75 mg twice daily [1].

2. Biomarker Measurement Protocol

- **Biomarker Analyzed:** Serum Neurofilament Light Chain (sNfL) [2] [3].
- **Measurement Technology:** sNfL was measured using highly sensitive immunoassay technology [6]. The specific method used in the Phase II **evobrutinib** trial and its analysis was the **Single-Molecule Array (Simoa) technology** (Quanterix NF-Light assay), which is the most common method for measuring NfL in blood due to its high sensitivity [6].
- **Data Normalization:** In the long-term OLE, sNfL levels were reported as **age- and body mass index (BMI)-adjusted Z-scores**. A Z-score compares an individual's NfL level to the mean of a non-MS control population, where a score of 0 represents the reference value [1].

Mechanism of Action: Evobrutinib in MS

The following diagram illustrates the proposed mechanism by which **evobrutinib**, a CNS-penetrant BTK inhibitor, acts in multiple sclerosis.



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This diagram shows how **evobrutinib** targets BTK in both the peripheral and central nervous systems. By inhibiting BTK, it reduces the activation of harmful immune cells (B-cells and microglia), which in turn leads to a reduction in neuroaxonal injury and the subsequent release of NfL, a key biomarker of neuronal damage [1] [2] [5].

Interpretation and Clinical Relevance

For researchers and drug development professionals, the key takeaways are:

- **Biomarker Utility:** The reduction of sNfL to levels seen in a non-MS population suggests that **evobrutinib** treatment can mitigate the neuroaxonal injury that is a core part of MS pathology [1]. NfL serves as a sensitive, objective fluid biomarker for monitoring treatment response [6] [7].
- **CNS Penetration is Key:** The detection of **evobrutinib** in the cerebrospinal fluid (CSF) of all tested patients confirms its ability to engage targets within the CNS [1] [2]. This is a hypothesized advantage for impacting compartmentalized inflammation and progressive disease mechanisms [5].

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